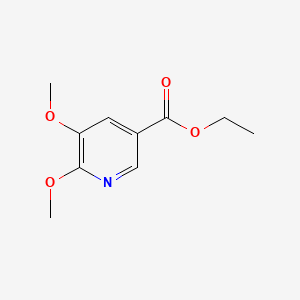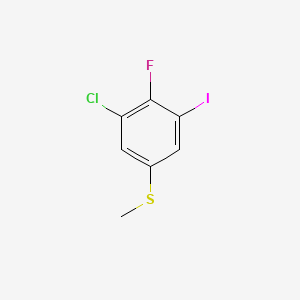![molecular formula C26H22ClO2P B14028439 (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is an organophosphorus compound that features a chlorotriphenylphosphorane moiety attached to a benzo[d][1,3]dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane typically involves the reaction of triphenylphosphine with a suitable benzo[d][1,3]dioxole derivative. One common method is the reaction of triphenylphosphine with (Benzo[d][1,3]dioxol-5-ylmethyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while addition reactions with alkenes can produce phosphine oxide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is used as a reagent in organic synthesis. It can be employed in the preparation of various phosphorus-containing compounds and as a catalyst in certain reactions.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to form stable phosphorus-carbon bonds makes it a valuable tool in drug design and synthesis.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane exerts its effects involves the formation and breaking of phosphorus-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.
Chlorotriphenylphosphonium chloride: Another compound with a chlorotriphenylphosphorane moiety.
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings.
Uniqueness
(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is unique due to the combination of the benzo[d][1,3]dioxole ring and the chlorotriphenylphosphorane moiety. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C26H22ClO2P |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-ylmethyl-chloro-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H22ClO2P/c27-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-21-16-17-25-26(18-21)29-20-28-25/h1-18H,19-20H2 |
InChI-Schlüssel |
GNRIMTZBICWGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



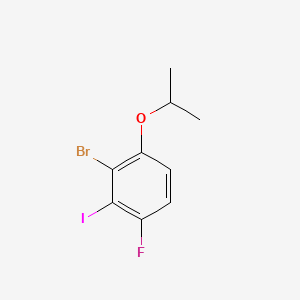

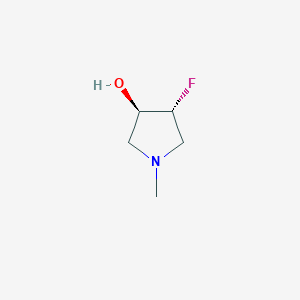


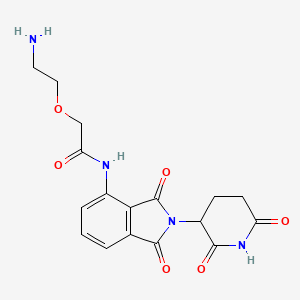
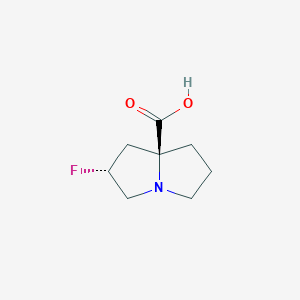
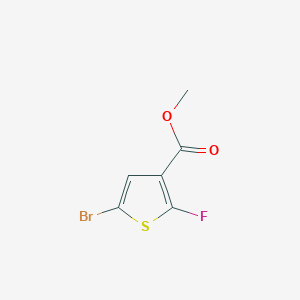
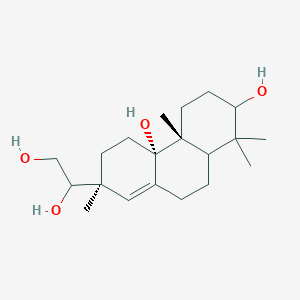
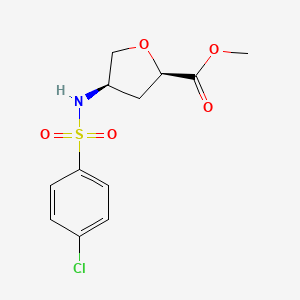
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
